BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Spectroscopic Data of 3-Isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Isopropylaniline

Cat. No.: B1630885

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
isopropylaniline, a key organic intermediate. The document is intended for researchers,
scientists, and professionals in drug development, offering detailed information on its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This
guide includes structured data tables, detailed experimental protocols, and visualizations to
facilitate a thorough understanding of the compound's molecular structure and spectroscopic
behavior.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for 3-isopropylaniline in a
clear, tabular format for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Spectral Data

The proton NMR spectrum of 3-isopropylaniline reveals distinct signals for the aromatic,
isopropyl, and amine protons. The chemical shifts () are reported in parts per million (ppm)
relative to a tetramethylsilane (TMS) internal standard.
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Chemical Shift (8)

Multiplicity Integration Assignment

[ppm]

~7.06 Triplet 1H Ar-H

~6.62 Doublet 1H Ar-H

~6.52 Singlet 1H Ar-H

~6.46 Doublet 1H Ar-H

~3.54 Broad Singlet 2H -NH:z

~2.78 Septet 1H -CH(CH3)2
~1.21 Doublet 6H -CH(CHs)2

Note: Data sourced from ChemicalBook and corroborated with similar spectra.[1] Specific

chemical shifts and multiplicities can vary slightly based on solvent and spectrometer

frequency.

13C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (6) [ppm]

Assighment

149.3 C-ipso (Aromatic C attached to isopropyl group)
146.4 C-ipso (Aromatic C attached to amino group)
129.1 Ar-CH

117.8 Ar-CH

115.0 Ar-CH

112.3 Ar-CH

34.3 -CH(CHs)2

24.1 -CH(CHs)2
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Note: Data interpretation based on typical chemical shifts for substituted anilines.

Infrared (IR) Spectroscopy

The IR spectrum of 3-isopropylaniline shows characteristic absorption bands corresponding
to its functional groups.

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
) N-H Stretch (asymmetric and
3430, 3350 Medium, Sharp _
symmetric)
3050 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch
2960, 2870 Strong )
(isopropyl)
1620 Strong N-H Bend (scissoring)
1600, 1490 Medium-Strong Aromatic C=C Stretch
1385, 1365 Medium C-H Bend (isopropyl, doublet)
1260 Medium C-N Stretch (aromatic amine)
Aromatic C-H Bend (out-of-
880, 780 Strong

plane)

Note: Data sourced from a representative IR spectrum.[2]

Mass Spectrometry (MS)

The mass spectrum of 3-isopropylaniline provides information about its molecular weight and
fragmentation pattern under electron ionization.
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miz Relative Intensity (%) Assighment

135 ~60 [M]* (Molecular lon)
120 100 [M-CHs]* (Base Peak)
93 ~10 [M-C3He]*

77 ~10 [CeHs]*

Note: Predicted fragmentation patterns are common for alkyl-substituted anilines.[3] The base
peak at m/z 120 corresponds to the loss of a methyl group, forming a stable benzylic-type
cation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are representative and may be adapted based on the specific instrumentation and
analytical requirements.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3-isopropylaniline was dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Data Acquisition: The spectrum was acquired on a 400 MHz NMR spectrometer.
Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1
second, and 16 scans.

e 13C NMR Data Acquisition: The spectrum was acquired on a 100 MHz NMR spectrometer
with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and
1024 scans were typically used.

o Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the
resulting spectrum was phase-corrected. The chemical shifts were referenced to the TMS
signal at 0.00 ppm.
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Infrared (IR) Spectroscopy

Sample Preparation: A thin liquid film of neat 3-isopropylaniline was prepared between two
potassium bromide (KBr) plates.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The data was collected over a range of 4000-400 cm~* with a resolution of 4
cm~1. A background spectrum of the clean KBr plates was acquired and subtracted from the
sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 3-isopropylaniline in methanol was introduced into
the mass spectrometer via direct infusion or a gas chromatography (GC) inlet.

lonization: Electron lonization (EI) was performed at an electron energy of 70 eV.

Mass Analysis: The mass spectrum was acquired over a mass-to-charge (m/z) range of 40-
200 atomic mass units.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the

relationship between the observed spectroscopic data and the molecular structure of 3-

isopropylaniline.
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Spectroscopic Analysis Workflow for 3-Isopropylaniline
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Caption: Workflow for the spectroscopic analysis of 3-isopropylaniline.
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Structure-Spectroscopy Correlation for 3-Isopropylaniline
Molecular Structure

3-Isopropylaniline
CoH13N

~/

IR Data
MS Data
1H NMR: IR Absorptions:
- Aromatic protons (6.4-7.1 ppm) C NMR: - N-H stretch (~3400 cm™?) Mass Spectrum:
- Amine protons (_'3 5 iJPm) - 6 unique aromatic carbons - C-H (sp3, sp?) stretch (2870-3050 cm~1) - Molecular lon [M]* at m/z 135
N - 2 unique aliphatic carbons - C=C stretch (~1600 cm~1) - Base Peak [M-CHs]* at m/z 120
- Isopropy! protons (1.2, 2.8 ppm) "GN stretch (1260 cm-1)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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